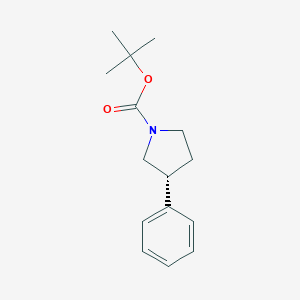

(R)-1-Boc-3-Phenylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGWJCQNMMXFBM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439665 | |

| Record name | (R)-1-Boc-3-Phenyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145549-11-7 | |

| Record name | (R)-1-Boc-3-Phenyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 1 Boc 3 Phenylpyrrolidine and Analogs

Enantioselective and Diastereoselective Synthesis Strategies

Asymmetric Deprotonation-Based Routes

A powerful strategy for the asymmetric functionalization of N-Boc pyrrolidine (B122466) involves the enantioselective deprotonation of a prochiral C-H bond, followed by trapping of the resulting organolithium intermediate with an electrophile. This approach has been extensively studied and provides a direct route to chiral 2-substituted pyrrolidines.

The use of a chiral ligand to control the stereochemical outcome of a deprotonation reaction is a well-established method in asymmetric synthesis. In the case of N-Boc pyrrolidine, the combination of a strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi), and the chiral diamine (-)-sparteine (B7772259) has proven to be highly effective. researchgate.netnih.gov

The process begins with the deprotonation of N-Boc pyrrolidine by the s-BuLi/(-)-sparteine complex at low temperatures, typically -78 °C. This generates a configurationally preferred carbanion, which can then be trapped by a suitable electrophile. nih.gov For instance, the enantioselective deprotonation of N-Boc-pyrrolidine followed by reaction with carbon electrophiles has been featured in the synthesis of phenanthroindolizidine alkaloids. nih.gov

The efficiency of this method can be influenced by several factors, including the choice of solvent, temperature, and the nature of the electrophile. While this method has been successfully applied to the synthesis of various 2-substituted pyrrolidines, challenges such as steric effects from the bulky ligand can sometimes lead to moderate yields and enantiomeric excess. nih.gov

| Ligand/Base | Substrate | Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|---|

| s-BuLi/(-)-sparteine | N-Boc pyrrolidine | Allyl Bromide (via Cu transmetallation) | (S)-N-Boc-2-allylpyrrolidine | 78 | 85:15 | rsc.org |

| s-BuLi/(+)-sparteine | N-Boc-pyrrolidine | Various Carbon Electrophiles | (R)-2-substituted-N-Boc-pyrrolidines | Results vary depending on the electrophile | nih.gov |

While (-)-sparteine is a highly effective chiral ligand, its availability can be limited, and its natural occurrence is restricted to the (-)-enantiomer. This has spurred the development of synthetic "sparteine surrogates" to provide access to both enantiomeric series of products and to explore ligands with potentially improved reactivity and selectivity. researchgate.net

One successful approach has been the design of chiral diamines that mimic the structural features of sparteine. For example, a cyclohexane-derived diamine has been shown to be as efficient as s-BuLi/(-)-sparteine for the asymmetric deprotonation of N-Boc pyrrolidine. researchgate.net This represented the first instance of high enantioselectivity using a non-sparteine-like diamine in such reactions. researchgate.net Another readily accessible (+)-sparteine surrogate has been synthesized in three steps from (-)-cytisine, demonstrating enantiocomplementary selectivity to (-)-sparteine in various asymmetric transformations. wikipedia.org

The efficacy of these surrogates is often evaluated by comparing their performance in benchmark reactions, such as the asymmetric silylation of N-Boc pyrrolidine. researchgate.net The development of these surrogates has not only addressed the limitations of sparteine's availability but has also opened up new avenues for ligand design and optimization in asymmetric synthesis. libretexts.org

| Sparteine Surrogate | Starting Material for Surrogate Synthesis | Key Feature | Outcome in N-Boc Pyrrolidine Deprotonation | Reference |

|---|---|---|---|---|

| (S,S)-cyclohexane-derived diamine | trans-1,2-diaminocyclohexane | Pseudo C2-symmetry | As efficient as (-)-sparteine, provides opposite enantiomer | researchgate.netrsc.org |

| (+)-sparteine-like chiral diamine | (-)-cytisine | Lacks the D-ring of sparteine | Enantiocomplementary selectivity to (-)-sparteine | wikipedia.orglibretexts.org |

| (1R,2S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane | (-)-cytisine | Rigid bispidine framework | First successful (+)-sparteine surrogate | whiterose.ac.uk |

The stereochemical outcome of the asymmetric deprotonation-trapping sequence is critically dependent on the configurational stability of the organolithium intermediate. If the intermediate is configurationally stable at the reaction temperature, the enantioselectivity is determined by the deprotonation step. However, if the intermediate can racemize, the stereochemistry of the product will be influenced by other factors. researchgate.net

Studies have shown that lithiated N-Boc heterocycles can exhibit varying degrees of configurational stability. researchgate.net For instance, lithiated thiopivalamides have been found to be configurationally unstable at -78 °C. researchgate.net In such cases, the reaction may proceed through a dynamic resolution of diastereomeric lithiated intermediates. researchgate.net In situ IR spectroscopy has been a valuable tool for monitoring the lithiation of N-Boc heterocycles and understanding the dynamics of these intermediates. rsc.org For N-Boc-2-phenylpyrrolidine, the rotation of the tert-butoxycarbonyl (Boc) group is significantly slower in the 2-lithiated pyrrolidine compared to the corresponding piperidine, which can affect the reaction's efficiency at low temperatures. rsc.org

In a Dynamic Thermodynamic Resolution , the rapidly equilibrating diastereomeric complexes of the racemic organolithium with the chiral ligand reach a thermodynamic equilibrium. wikipedia.orgacsgcipr.orgacs.org The subsequent trapping with an electrophile is then performed under conditions where this equilibrium is "frozen," leading to an enantioenriched product whose stereochemistry reflects the relative stabilities of the diastereomeric complexes. wikipedia.org This process relies on the ability to control the equilibration of the penultimate diastereomers externally. acs.org

In a Dynamic Kinetic Resolution , the two rapidly interconverting enantiomers of the organolithium intermediate react with a chiral reagent or catalyst at different rates. jk-sci.comnih.gov This kinetic differentiation allows for the conversion of the entire racemic mixture into a single, highly enantioenriched product. nih.gov For N-Boc-2-lithiopyrrolidine, the enantioselectivity can arise from a kinetic resolution, and high levels of asymmetric induction have been achieved in the presence of excess n-butyllithium. wikipedia.org

The operative mechanism—enantioselective deprotonation, DTR, or DKR—is determined by the relative rates of deprotonation, epimerization of the organolithium intermediate, and electrophilic trapping. researchgate.netharvard.edu

Catalytic Cross-Coupling Approaches

Catalytic cross-coupling reactions represent a powerful and versatile strategy for the formation of carbon-carbon bonds. While asymmetric deprotonation is a common method for the α-functionalization of N-Boc-pyrrolidine, cross-coupling approaches offer alternative pathways, particularly for the synthesis of 3-aryl pyrrolidines.

One notable example is the palladium-catalyzed hydroarylation of pyrrolines, which provides direct access to 3-aryl pyrrolidines. nih.gov This method involves the addition of an aryl group and a hydrogen atom across the double bond of a pyrroline (B1223166) precursor. The reaction demonstrates broad substrate scope and can be utilized to synthesize drug-like molecules in a single step from readily available starting materials. nih.gov While N-acyl pyrrolines typically undergo arylation to yield alkene products, the corresponding reactions with N-alkyl pyrrolines favor the hydroarylation pathway to produce pyrrolidines. nih.gov

Other established cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are widely used for the formation of C(sp²)-C(sp³) bonds and could potentially be adapted for the synthesis of (R)-1-Boc-3-phenylpyrrolidine. whiterose.ac.ukwikipedia.orgwikipedia.org The Suzuki-Miyaura reaction, for instance, is a favored transformation in pharmaceutical discovery for C-C bond formation. whiterose.ac.uk The Negishi coupling is also a versatile method that allows for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org

While the direct enantioselective synthesis of this compound via these specific catalytic cross-coupling methods is not extensively detailed in the provided search results, the general principles of these reactions suggest their applicability. For instance, a sequence involving the stereoselective synthesis of a 3-halo or 3-triflyloxy-N-Boc-pyrrolidine followed by a palladium-catalyzed cross-coupling with a phenylboronic acid (Suzuki) or a phenylzinc reagent (Negishi) would be a plausible route.

| Cross-Coupling Method | Key Reactants | Catalyst System | Potential Application for 3-Aryl Pyrrolidine Synthesis | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Hydroarylation | Pyrroline, Aryl Halide | Palladium Catalyst | Direct synthesis of 3-aryl pyrrolidines | nih.gov |

| Suzuki-Miyaura Coupling | Organoboron compound, Organohalide | Palladium Catalyst | Coupling of a 3-functionalized pyrrolidine with a phenylboronic acid derivative | whiterose.ac.ukwikipedia.org |

| Negishi Coupling | Organozinc compound, Organohalide | Palladium or Nickel Catalyst | Coupling of a 3-functionalized pyrrolidine with a phenylzinc reagent | wikipedia.org |

Directed C(sp³)-H Activation Methodologies

Directing group-assisted C–H activation has emerged as a powerful strategy for the selective functionalization of otherwise unreactive C(sp³)–H bonds, offering a more atom-economical approach compared to traditional pre-functionalization methods.

The functionalization of pyrrolidine rings at positions other than the α-carbon has historically been challenging. Directed C–H activation provides a solution by using a directing group to position a metal catalyst in close proximity to a specific C–H bond.

For instance, by installing an aminoquinoline (AQ) auxiliary at the C-3 position of a pyrrolidine derivative, a palladium catalyst can be directed to selectively activate the C(4)–H bond. This strategy enables the regio- and stereoselective arylation at C-4, yielding cis-3,4-disubstituted pyrrolidines. The reaction conditions are often mild, using an inexpensive base like K₂CO₃ and a low catalyst loading. Similarly, directing groups attached to the pyrrolidine nitrogen, such as a 2-pyridyl group, have been used to achieve Ru-catalyzed C–H arylation at the C-2 position.

These directing group strategies allow for precise control over the site of functionalization, enabling access to a diverse range of substituted pyrrolidine building blocks that would be difficult to synthesize using other methods.

An alternative and increasingly important strategy for C-H functionalization involves biocatalysis. Engineered enzymes can catalyze reactions with exquisite selectivity under mild conditions. An iron-based biocatalytic strategy has been developed for the enantioselective α-C–H functionalization of pyrrolidines via a carbene transfer reaction. nih.gov

This method utilizes engineered variants of cytochrome P450 enzymes, such as CYP119 from Sulfolobus solfataricus, to catalyze the insertion of a carbene, generated from a diazo compound like diazoacetone or ethyl diazoacetate, into an α-C–H bond of the pyrrolidine ring. nih.gov The reaction proceeds with high yields, high catalytic turnover numbers (TON), and excellent stereoselectivity (up to 99:1 er). This biocatalytic approach is scalable and can be applied to the late-stage functionalization of complex drug scaffolds, offering a sustainable route to enantioenriched α-functionalized cyclic amines. nih.gov

Table 2: Comparison of C-H Functionalization Methodologies for Pyrrolidines

| Methodology | Position Functionalized | Catalyst | Key Features |

| Directed C-H Activation | C-4 (with C-3 directing group) | Palladium | High regio- and stereoselectivity; access to cis-3,4-disubstituted products. |

| Biocatalytic Carbene Transfer | C-2 (α-position) | Engineered Cytochrome P450 | High enantioselectivity; mild, sustainable conditions; high turnover numbers. nih.gov |

Enzyme-Catalyzed Synthetic Pathways

Nature utilizes enzymes to construct complex N-heterocycles with remarkable efficiency and selectivity. Harnessing this power, biocatalytic methods have been developed for the synthesis of chiral pyrrolidines from simple precursors, often avoiding the need for protecting groups and harsh reagents. nih.gov

One innovative approach involves new-to-nature enzyme-catalyzed intramolecular C(sp³)–H amination. nih.gov Through directed evolution, a cytochrome P411 enzyme was engineered to catalyze the insertion of an alkyl nitrene, generated from an organic azide (B81097), into a C(sp³)–H bond to construct the pyrrolidine ring with good enantioselectivity. nih.gov This biocatalytic platform provides a concise route to chiral pyrrolidines from simple azide precursors under mild, aqueous conditions.

Another strategy combines photochemistry with enzymatic catalysis in a one-pot cascade. This process can involve a light-driven cross-coupling reaction to form an N-aryl pyrrolidine, which is then functionalized in situ by an engineered carbene transferase enzyme to yield a chiral α-functionalized product with excellent stereoselectivity (up to 99% ee). Such chemoenzymatic and photoenzymatic cascades represent a powerful and sustainable approach to synthesizing complex chiral molecules.

Kinetic Resolution Strategies for Enantiopure Pyrrolidine Derivatives

Kinetic resolution has emerged as a powerful strategy for the separation of racemic mixtures to afford enantiomerically pure compounds. rsc.org This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new product. Enzymatic methods, particularly those employing lipases, have been extensively utilized for the kinetic resolution of pyrrolidine derivatives. nih.gov

Lipases, a class of hydrolase enzymes, can catalyze the enantioselective acylation or hydrolysis of racemic alcohols and amines. For instance, the acetylation of racemic 3-hydroxypyrrolidines using lipases such as Amano Lipase (B570770) P and the immobilized Lipase PS-IM has been shown to produce both the acetylated product and the remaining alcohol with excellent enantioselectivity. nih.gov Dynamic kinetic resolution (DKR) represents an advancement over traditional kinetic resolution, offering a theoretical yield of up to 100% of a single enantiomer. In DKR, the unreacted enantiomer is racemized in situ, allowing for its conversion to the desired product. A notable example involves the use of lipase PS-IM in conjunction with a ruthenium catalyst for the acetylation of 3-hydroxypyrrolidine, achieving a high yield and excellent enantioselectivity of the N-Cbz protected (R)-pyrrolidinol acetate. nih.gov

Another approach to kinetic resolution involves the use of chiral organometallic complexes. For example, the dynamic kinetic resolution of N-Boc-2-lithiopyrrolidine can be achieved using a chiral diamine ligand. This method allows for the enantioselective electrophilic quenching of the racemic 2-lithiopyrrolidine, yielding 2-substituted pyrrolidines with good enantioselectivity. nih.govrsc.org The choice of the chiral ligand can determine which enantiomer of the product is formed. rsc.org

| Method | Catalyst/Reagent | Substrate | Product(s) | Key Findings |

| Enzymatic Resolution | Amano Lipase P / Lipase PS-IM | Racemic 3-hydroxypyrrolidine | (R)-acetylated pyrrolidine and (S)-3-hydroxypyrrolidine | Excellent enantioselectivity for both product and remaining starting material. nih.gov |

| Dynamic Kinetic Resolution | Lipase PS-IM and Ruthenium catalyst | Racemic N-Cbz-3-hydroxypyrrolidine | (R)-N-Cbz-3-acetoxypyrrolidine | High yield (87%) and excellent enantioselectivity (95% ee). nih.gov |

| Dynamic Kinetic Resolution | nBuLi and Chiral Diamine Ligand | N-Boc-2-stannylpyrrolidine | 2-substituted-N-Boc-pyrrolidine | Moderate yield (54%) with good enantioselectivity (92% ee). nih.gov |

Directed Evolution of Transaminases for Chiral Pyrrolidine Synthesis

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. nih.gov This biocatalytic approach is highly attractive for the synthesis of chiral amines from prochiral ketones due to its high stereoselectivity and operation under mild reaction conditions. nih.govnih.gov Transaminases have been successfully employed in the synthesis of chiral 2,5-disubstituted pyrrolidines through a one-pot cascade process involving a monoamine oxidase (MAO-N). nih.gov This dual-enzyme system capitalizes on the complementary regio- and stereoselectivity of the two enzymes to achieve excellent enantio- and diastereoselectivity. nih.gov

Directed evolution has become an indispensable tool for tailoring enzymes to specific industrial applications, including the synthesis of pharmaceutical intermediates. This process involves iterative rounds of gene mutation and screening to identify enzyme variants with improved properties such as substrate scope, activity, stability, and stereoselectivity. mdpi.commdpi.com For instance, the development of highly efficient (R)-selective transaminases for the synthesis of sitagliptin, an anti-diabetic drug, highlights the power of directed evolution. mdpi.com While direct application to this compound is not explicitly detailed, the principles of directed evolution can be applied to develop bespoke transaminases capable of efficiently producing this and other chiral pyrrolidine analogs. The process can enhance the enzyme's ability to accept bulky substrates, a common challenge in the synthesis of complex pharmaceutical intermediates. mdpi.commdpi.com

| Enzyme System | Reaction Type | Substrate | Product | Key Features |

| ω-Transaminase (TA) and Monoamine Oxidase (MAO-N) | One-pot cascade | 1,4-diketone | Chiral 2,5-disubstituted pyrrolidine | Excellent enantio- and diastereoselectivity (>94% ee; >98% de). nih.gov |

| Engineered (R)-selective Transaminase | Asymmetric amination | Prochiral ketone | Chiral amine (e.g., Sitagliptin analog) | Improved activity, thermostability, and substrate tolerance through directed evolution. mdpi.com |

| Transaminase-triggered cyclization | Intramolecular SN2 | ω-chloroketones | 2-substituted pyrrolidines and piperidines | Access to both enantiomers with high enantiomeric excess (>99.5% ee). nih.govnih.govmdpi.com |

Stereoselective Cycloaddition Reactions

1,3-Dipolar Cycloadditions of Metallo-Azomethine Ylides to Alkenes

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and atom-economical method for the construction of the pyrrolidine ring, allowing for the creation of up to four new stereogenic centers in a single step. clockss.orgresearchgate.net Azomethine ylides are 1,3-dipoles of the allyl anion type and can be generated in situ from various precursors, most commonly α-iminoesters. The use of metal catalysts, typically complexes of silver(I) or copper(I), allows for the formation of N-metallated azomethine ylides. These metallo-dipoles exhibit enhanced reactivity and stereocontrol in their cycloaddition reactions.

The stereochemical outcome of these cycloadditions can be controlled through the use of chiral ligands that coordinate to the metal center. This approach has been widely employed for the enantioselective synthesis of polysubstituted pyrrolidines. The reaction is versatile, accommodating a wide range of dipolarophiles, including electron-deficient alkenes. The resulting pyrrolidines are often densely functionalized and can serve as precursors for a variety of biologically active molecules. researchgate.net The development of novel chiral ligands and the exploration of alternative azomethine ylide precursors continue to expand the scope and utility of this methodology.

| Catalyst System | Azomethine Ylide Precursor | Dipolarophile | Product | Stereoselectivity |

| Ag(I) or Cu(I) / Chiral Ligand | α-Iminoester | Electron-deficient alkene | Polysubstituted pyrrolidine | High diastereo- and enantioselectivity. |

| AgOAc / PPh3 | Trifluoromethylated α-iminoester | Alkene | 2-Fluorinated pyrrolidine | Good yields and high diastereoselectivities. |

| Ag2CO3 | Imino ester | Chiral N-tert-butanesulfinylazadiene | Densely substituted pyrrolidine | Good to excellent regio- and diastereoselectivities. researchgate.net |

Asymmetric Nitro-Mannich Reaction Pathways for Pyrrolidinone Formation

The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the addition of a nitroalkane to an imine to form a β-nitroamine. This reaction is a powerful tool for the formation of C-C bonds and the introduction of nitrogen functionalities. When combined with a subsequent lactamization step, it provides a direct route to substituted pyrrolidinones. The development of asymmetric variants of the nitro-Mannich reaction, often employing organocatalysts, has enabled the synthesis of chiral pyrrolidinone derivatives with high stereocontrol.

One-pot cascade reactions that combine an asymmetric nitro-Mannich reaction with a subsequent cyclization are particularly efficient. For example, a bifunctional organocatalyst can promote the enantioselective addition of a nitroalkane to an imine, followed by a gold-catalyzed hydroamination to furnish trisubstituted pyrrolidines in good yields and with excellent diastereo- and enantioselectivities. This methodology allows for the rapid construction of molecular complexity from simple starting materials. The resulting nitro-substituted pyrrolidines can be further functionalized, for instance, by reduction of the nitro group to an amine, providing access to a wider range of pyrrolidine-based structures.

| Catalyst System | Reactants | Reaction Cascade | Product | Key Features |

| Bifunctional Organocatalyst and Gold Catalyst | Protected imine and nitroallene | Asymmetric nitro-Mannich / Hydroamination | Trisubstituted pyrrolidine | Good yields (32–67%) and excellent enantioselectivities (85–96% ee). |

| Base-catalyzed | Methyl 3-nitropropanoate (B1233125) and in situ formed imines | Nitro-Mannich / Lactamization | Pyrrolidinone derivative | Highly diastereoselective and applicable to the formation of polycyclic systems. |

Synthesis from Pyrrolidine Precursors

Derivatization of Pyroglutamate and Related Scaffolds

The use of readily available chiral molecules, often referred to as the "chiral pool," is a cornerstone of asymmetric synthesis. nih.govmdpi.com (S)-Pyroglutamic acid, a derivative of glutamic acid, is an inexpensive and versatile chiral building block for the synthesis of a variety of substituted pyrrolidines. nih.gov Its rigid bicyclic structure and multiple functional groups provide a platform for stereocontrolled derivatization.

One strategy involves the conjugate addition of nucleophiles to α,β-unsaturated bicyclic lactams derived from pyroglutamic acid. This approach has been used to synthesize β-aminopyrrolidinones with excellent diastereoselectivity. nih.gov Another powerful method is the C(sp³)–H activation of N-Boc-pyroglutamate. This strategy allows for the direct introduction of aryl groups at the C3 position of the pyrrolidine ring. For instance, a palladium-catalyzed C-H activation/arylation reaction has been successfully employed in the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. This methodology demonstrates the potential for late-stage functionalization of the pyrrolidine core, providing access to a diverse range of analogs. The resulting 3-aryl pyroglutamates can be further transformed through standard functional group manipulations to yield the desired target molecules.

| Starting Material | Key Reaction | Intermediate/Product | Significance |

| (S)-Pyroglutamic acid derivative | Conjugate addition to α,β-unsaturated lactam | β-Aminopyrrolidinone | Excellent diastereoselectivity. nih.gov |

| Methyl-Boc-D-pyroglutamate | C(sp³)–H activation/arylation | 3-Aryl-N-Boc-pyrrolidine derivative | Enantioselective synthesis of highly functionalized analogs. |

| N-Boc pyroglutamate | Nucleophilic ring opening | Glutamic acid derivatives | Access to a variety of amides and esters with excellent purity. |

Intramolecular C-H Amination Routes to Pyrrolidines

The direct formation of a C–N bond through the amination of an unactivated C(sp³)–H bond represents a highly atom-economical and efficient strategy for synthesizing pyrrolidines. This approach involves a precursor molecule containing a nitrogen-based reactive group that is directed to cyclize by inserting into a C–H bond, typically at the γ-position, to form the five-membered ring. Various catalytic systems have been developed to facilitate this transformation with high regio- and stereoselectivity.

Transition metal catalysts, particularly those based on copper, rhodium, and palladium, are prominent in this field. For instance, copper-catalyzed intramolecular C–H amination of N-fluoride amides has been shown to be an effective method for preparing both pyrrolidines and piperidines. These reactions proceed under relatively mild conditions and demonstrate the versatility of first-row transition metals in mediating challenging bond formations. Similarly, dirhodium catalysts can mediate the intramolecular insertion of a nitrene, generated from a suitable precursor like an azide, into a C–H bond to yield the pyrrolidine ring with high diastereoselectivity.

More recently, biocatalysis has emerged as a powerful tool for chiral C–H amination. Engineered variants of cytochrome P450 enzymes, such as P411, have been developed to catalyze the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds. This enzymatic approach offers excellent enantioselectivity, providing access to chiral pyrrolidine derivatives from simple azide precursors with high efficiency (up to 74% yield and 99:1 enantiomeric ratio).

Below is a table summarizing various catalytic systems for intramolecular C-H amination leading to pyrrolidine synthesis.

Functionalization of Preformed Pyrrolidine Rings

An alternative strategy to constructing substituted pyrrolidines involves the direct functionalization of a preformed pyrrolidine scaffold. This approach is particularly valuable for introducing substituents at specific positions on the ring, such as the phenyl group in this compound. C–H functionalization is a powerful technique in this context, allowing for the direct conversion of a C–H bond into a C–C bond.

Palladium-catalyzed C–H arylation has become a premier method for installing aryl groups onto the pyrrolidine ring. For the synthesis of α-arylated pyrrolidines, an enantioselective, one-pot process has been developed. organic-chemistry.org This method involves the enantioselective deprotonation of N-Boc-pyrrolidine using a strong base and a chiral ligand (like (-)-sparteine), followed by transmetalation with zinc chloride to form a configurationally stable 2-pyrrolidinozinc reagent. researchgate.net This organozinc intermediate can then undergo a Negishi cross-coupling reaction with various aryl halides in the presence of a palladium catalyst (e.g., Pd(OAc)₂/tBu₃P-HBF₄) to yield 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios (typically 96:4 er). organic-chemistry.orgresearchgate.net

Functionalization at other positions can be achieved by employing directing groups. For example, a regio- and stereoselective palladium-catalyzed C(4)–H arylation of pyrrolidines has been demonstrated using an aminoquinoline (AQ) auxiliary attached at the C(3) position. acs.org This directing group steers the arylation to the C(4) position with high selectivity for the cis-isomer. The reaction proceeds under silver-free conditions with low catalyst loading. Subsequent removal of the directing group provides access to valuable 3,4-disubstituted pyrrolidine building blocks. acs.org

The following table details methods for the functionalization of preformed pyrrolidine rings.

Multicomponent Assembly Approaches to Substituted Pyrrolidine Scaffolds

Multicomponent reactions (MCRs), where three or more starting materials combine in a single synthetic operation, offer a powerful and efficient route to complex molecules like substituted pyrrolidines. tandfonline.comresearchgate.net These reactions are highly convergent and atom-economical, rapidly building molecular complexity from simple precursors.

The most prominent MCR for pyrrolidine synthesis is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. rsc.orgrsc.org The azomethine ylide, a transient 1,3-dipole, is typically generated in situ from the condensation of an α-amino acid (such as glycine (B1666218) or proline) with an aldehyde or ketone. mdpi.comacs.org This ylide then reacts with an electron-deficient alkene or alkyne (the dipolarophile) to construct the polysubstituted pyrrolidine ring. nih.gov This one-pot, three-component reaction allows for significant structural diversity, as the nature of the amino acid, the carbonyl compound, and the dipolarophile can be varied extensively. Catalytic asymmetric versions of this reaction, often employing copper(I) or silver(I) complexes with chiral ligands, enable the synthesis of enantioenriched pyrrolidines with excellent stereocontrol. rsc.orgnih.gov

Other novel MCRs have also been developed. For example, a diastereoselective synthesis of highly substituted pyrrolidines can be achieved through a TiCl₄-catalyzed reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. acs.orgnih.gov This one-pot operation efficiently constructs up to three contiguous stereogenic centers, showcasing the power of MCRs to create complex cyclic systems with high levels of control. nih.gov

The table below summarizes key multicomponent approaches to pyrrolidine scaffolds.

Mechanistic Investigations of Reactions Involving R 1 Boc 3 Phenylpyrrolidine

Mechanistic Elucidation of Asymmetric Deprotonation Processes

The asymmetric deprotonation of N-Boc-pyrrolidines, including (R)-1-Boc-3-phenylpyrrolidine, is a cornerstone of modern synthetic chemistry, providing a powerful method for creating chiral molecules. This process typically involves the use of a strong lithium amide base in complex with a chiral ligand to selectively remove a proton, creating a configurationally unstable organolithium intermediate that can be trapped by an electrophile. The stereochemical outcome of the reaction is intricately linked to the interplay between the substrate, the organolithium base, the chiral ligand, and the reaction conditions.

The stereoselectivity of the deprotonation of N-Boc-pyrrolidines is critically dependent on the formation of a diastereomeric complex between the substrate and a chiral base, typically a complex of an alkyllithium reagent (like sec-butyllithium) and a chiral diamine. researchgate.net The most classic and widely studied chiral ligand for this purpose is (-)-sparteine (B7772259). The alkyllithium/(-)-sparteine complex creates a chiral environment that differentiates between the two enantiotopic α-protons of the pyrrolidine (B122466) ring, leading to the preferential removal of one over the other.

Organolithium reagents are not simple monomeric species in solution; they exist as a complex equilibrium of aggregates (dimers, tetramers, etc.). researchgate.net The reactivity of these different aggregates can vary by several orders of magnitude. For instance, studies on n-butyllithium have shown that the dimer is vastly more reactive than the tetramer in deprotonation reactions. researchgate.net The role of the chiral ligand is not only to induce asymmetry but also to modulate the structure and reactivity of these organolithium aggregates. The ligand can break up higher, less reactive aggregates into smaller, more reactive, and chirally modified species that are responsible for the enantioselective deprotonation. The precise structure of the active lithiating species—often a mixed aggregate containing the substrate, the alkyllithium, and the chiral ligand—is what ultimately dictates the stereochemical course of the reaction.

The choice of chiral ligand is paramount. While (-)-sparteine has been historically significant, its limited availability as a single enantiomer has prompted the development of "sparteine surrogates" which can provide access to the opposite product enantiomer. researchgate.net

| Ligand | Typical Base | Outcome |

| (-)-Sparteine | s-BuLi | Enantioselective deprotonation to form one enantiomer of the lithiated intermediate. |

| (+)-Sparteine Surrogate | s-BuLi | Provides access to the opposite enantiomer of the lithiated intermediate. |

Once the chiral organolithium intermediate is formed, its configurational stability becomes a key factor. α-Lithiated N-Boc-pyrrolidines are often configurationally unstable at temperatures above -78 °C, meaning they can undergo rapid inversion of configuration at the carbanionic center. This instability is crucial for processes like dynamic resolutions. nih.gov

In dynamic thermodynamic resolution (DTR) processes, the chiral ligand remains complexed to the lithiated intermediate, creating a pair of diastereomeric complexes that are in equilibrium. nih.gov One diastereomer is thermodynamically more stable than the other. By allowing the system to equilibrate, the more stable diastereomer is enriched. If this mixture is then quenched with an electrophile at a low temperature where the equilibrium is "frozen," the reaction proceeds with high enantioselectivity, reflecting the diastereomeric ratio of the organolithium complexes. nih.gov This pathway relies on the rapid inversion of the carbanion to allow the equilibrium to be established. nih.govnih.gov

Dynamic resolution is a powerful strategy to deracemize a starting material or a racemic intermediate. In the context of lithiated pyrrolidines, two main types of dynamic resolutions are pertinent:

Dynamic Thermodynamic Resolution (DTR): As described above, this process relies on a thermodynamic preference for one diastereomeric complex of the organolithium and the chiral ligand. The system is allowed to equilibrate to enrich the more stable diastereomer before being trapped by an electrophile. nih.govnih.gov The success of this method depends on the rate of inversion of the lithiated intermediate being faster than the rate of its reaction with the electrophile at the equilibration temperature.

Dynamic Kinetic Resolution (DKR): In this scenario, the two rapidly equilibrating enantiomers of the lithiated intermediate react with a chiral reagent (or through a chiral catalyst) at different rates. One enantiomer is consumed faster, leading to an enantioenrichment of the product and the unreacted starting material. For N-Boc-2-lithiopyrrolidine, enantioselectivity can arise from a kinetic resolution process. nih.gov

The interaction between the chiral ligand and the enantiomers of the lithiated intermediate can exhibit "match/mismatch" effects. A "matched" pair refers to the combination of a chiral ligand and a substrate enantiomer that leads to a highly stable transition state (in kinetic resolution) or a very stable ground-state complex (in thermodynamic resolution), resulting in high stereoselectivity. Conversely, a "mismatched" pair results in a less stable complex or a higher energy transition state, leading to lower selectivity or the formation of the opposite enantiomer. By choosing the appropriate enantiomer of the chiral ligand, one can selectively form either enantiomer of the product. nih.gov

Understanding the complex equilibria, transient intermediates, and kinetics of organolithium reactions requires sophisticated analytical techniques that can monitor the reaction in real-time. In situ spectroscopic methods are invaluable for this purpose. spectroscopyonline.com

ReactIR (Infrared) Spectroscopy: This technique uses an attenuated total reflectance (ATR) probe immersed directly in the reaction mixture to collect infrared spectra as the reaction progresses. mdpi.com It is particularly useful for tracking the concentration of key species. For example, in the deprotonation of N-Boc-pyrrolidine, ReactIR can monitor the consumption of the starting material and the formation of the lithiated intermediate by observing changes in characteristic IR bands, such as the carbonyl stretch of the Boc group. amazonaws.comnih.govacs.org This provides crucial data on reaction initiation, rate, and completion.

Variable Temperature Nuclear Magnetic Resonance (VT NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure and dynamics of organolithium aggregates in solution. scielo.brsemanticscholar.org VT NMR experiments can be used to determine the thermodynamic parameters and activation energies for dynamic processes such as the inversion of carbanions or the rotation of functional groups. acs.org For example, by monitoring the NMR signals of the benzylic protons at different temperatures, the coalescence of signals can be analyzed to calculate the energy barrier for the rotation of the Boc group, which is essential for lithiation to occur. acs.org Rapid Injection NMR (RINMR) is a specialized technique used to study very fast reactions by injecting reactants directly into an NMR tube at low temperatures, allowing for the observation of short-lived intermediates. researchgate.netnih.gov

These in situ techniques provide a window into the reaction as it happens, revealing the presence of unstable intermediates and clarifying complex mechanistic pathways that cannot be understood from traditional endpoint analysis alone. researchgate.net

Detailed Studies of Metal-Catalyzed Transformations

Following asymmetric deprotonation and formation of the chiral organolithium species, subsequent metal-catalyzed cross-coupling reactions are often employed to form new carbon-carbon bonds. Palladium-catalyzed reactions are particularly prominent in this regard.

Enantioselective Deprotonation: As discussed previously, the reaction begins with the deprotonation of N-Boc-pyrrolidine using s-BuLi and a chiral ligand like (-)-sparteine at -78 °C to generate the chiral 2-lithiopyrrolidine intermediate with high enantiomeric ratio (er). nih.gov

Transmetalation: The configurationally labile organolithium species is then transmetalated with a metal salt, typically zinc chloride (ZnCl₂). nih.govscilit.com This step is crucial as it converts the organolithium into a more configurationally robust and less reactive organozinc reagent. The resulting 2-pyrrolidinozinc species is stereochemically stable and does not readily undergo β-hydride elimination. researchgate.net

Palladium-Catalyzed Negishi Coupling: The final step is a Negishi cross-coupling reaction between the organozinc reagent and an aryl halide (typically a bromide) catalyzed by a palladium complex. nih.gov

The catalytic cycle for the Negishi coupling is generally understood to proceed through the following elementary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). The use of bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(tBu)₃), facilitates this step, allowing it to occur at low temperatures. researchgate.net

Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming an Ar-Pd-R intermediate (where R is the pyrrolidinyl group).

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired 2-aryl-pyrrolidine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is often the turnover-limiting step of the cycle. nih.gov

The choice of ligand on the palladium catalyst is critical to prevent side reactions. The bulky P(tBu)₃ ligand, for instance, not only promotes oxidative addition but also mitigates the potential for β-hydride elimination from the pyrrolidine ring, which would lead to undesired byproducts. researchgate.net In situ monitoring has been used to follow this entire sequence, confirming the rapid and clean conversion through each stage of the one-pot process. amazonaws.comnih.gov

| Step | Reagents | Purpose | Key Mechanistic Feature |

| 1. Deprotonation | s-BuLi / (-)-Sparteine | Create chiral carbanion | Kinetically controlled enantioselective proton removal. |

| 2. Transmetalation | ZnCl₂ | Stabilize carbanion | Conversion of labile organolithium to robust organozinc. |

| 3. Negishi Coupling | Pd(OAc)₂ / P(tBu)₃, Aryl Bromide | Form C-C bond | Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. |

Copper-Catalyzed Intramolecular C-H Amination Mechanisms

The synthesis of the pyrrolidine core, a structure central to this compound, can be achieved through copper-catalyzed intramolecular C-H amination. Mechanistic studies, employing both experimental techniques and Density Functional Theory (DFT) calculations, have elucidated the complex pathways of this transformation, particularly in the formation of pyrrolidines from N-fluoro amide precursors. nih.gov

The catalytic cycle is understood to involve multiple oxidation states of copper, potentially cycling between Cu(I), Cu(II), and Cu(III). nih.gov The reaction is initiated by the interaction of a Cu(I) complex with the N-fluoro amide substrate. This interaction is proposed to generate a Cu(II)-F species, a hypothesis supported by the isolation and characterization of related copper(II) fluoride (B91410) complexes. nih.govrsc.org

One of the key steps in the mechanism is the cleavage of the C–H bond at the δ-position to form the new C-N bond. Computational models suggest a pathway involving a single-electron transfer (SET) step, which leads to the cyclization and formation of the pyrrolidine ring. nih.govrsc.org The nature of the ancillary ligands on the copper catalyst, such as the tris(pyrazolyl)borate (Tpˣ) ligands, has been shown to significantly influence catalyst efficiency, with bulkier alkyl substituents promoting higher conversions. This effect is thought to be related to facilitating the Cu(I) to Cu(II) oxidation step within the catalytic cycle. nih.gov While these studies focus on the general formation of the pyrrolidine ring, the principles apply to the synthesis of substituted frameworks like 3-phenylpyrrolidine.

Identification of Catalytic Intermediates and Kinetic Isotope Effects (KIE)

Efforts to understand the copper-catalyzed amination have led to the identification of potential intermediates. A significant finding was the isolation and structural characterization of a fluorinated copper(II) complex, [(Tpⁱᴾʳ²OH)CuF]. While this complex was found to be catalytically competent, kinetic studies revealed it was not a direct intermediate in the primary catalytic pathway. Instead, its formation serves as strong evidence for the generation of Cu-F bonds during the reaction. nih.gov

Kinetic Isotope Effect (KIE) studies have been crucial in identifying the turnover-limiting step of the reaction. Experiments using substrates specifically deuterated at the benzylic position (a model for the 3-position in 3-phenylpyrrolidine) have provided valuable insights. nih.gov

A direct competition experiment with a monodeuterated N-fluoro-sulfonamide yielded a primary KIE value of kH/kD = 3.3 . nih.gov

Analysis of individual reaction rates for deuterated versus non-deuterated substrates showed a KIE of 1.7 . nih.gov

These values are significant and strongly indicate that the cleavage of the C–H bond is the turnover-limiting (rate-determining) step in the catalytic cycle. nih.gov This empirical data corroborates the mechanistic proposals derived from computational studies.

| Experiment Type | Substrate | Measured kH/kD | Implication |

|---|---|---|---|

| Direct Competition | Monodeuterated N-fluoro-sulfonamide | 3.3 | C–H bond cleavage is the turnover-limiting step |

| Individual Rate Comparison | Fully deuterated N-fluoro-sulfonamide | 1.7 | Consistent with C–H bond cleavage being rate-determining |

Stereocontrol Mechanisms in Cycloaddition Reactions

The chiral scaffold of (R)-3-phenylpyrrolidine derivatives is frequently utilized to direct stereochemical outcomes in various transformations, including 1,3-dipolar cycloaddition reactions. These reactions are powerful methods for constructing highly substituted, stereochemically complex pyrrolidine rings. rsc.orgrsc.org When a chiral pyrrolidine is used to generate a dipole, such as an azomethine ylide, the existing stereocenter at the C3 position, bearing a phenyl group, can effectively control the facial selectivity of the subsequent cycloaddition.

The mechanism of stereocontrol relies on the conformational preference of the azomethine ylide intermediate. The bulky phenyl group at the adjacent stereocenter sterically hinders one face of the dipole. As the dipolarophile approaches, it preferentially adds to the less hindered face, leading to the formation of one diastereomer in excess. This diastereoselective approach is a common strategy for synthesizing enantiomerically pure, highly substituted pyrrolidines. The precise level of stereocontrol depends on the specific reactants, catalyst, and reaction conditions used.

Enzymatic Mechanism Studies in Biocatalysis for Pyrrolidine Synthesis

Biocatalysis offers a powerful and highly selective alternative for the synthesis of chiral pyrrolidines. Directed evolution of enzymes, particularly those from the cytochrome P450 superfamily, has produced novel biocatalysts capable of performing abiological transformations, such as intramolecular C-H amination. thieme-connect.denih.gov

Specifically, engineered variants of a cytochrome P411 (a P450 enzyme with a serine, rather than cysteine, as the heme-ligating residue) have been developed to synthesize chiral pyrrolidines from organic azide (B81097) precursors with high efficiency and enantioselectivity. thieme-connect.denih.gov Mechanistic investigations, supported by DFT calculations, reveal a multi-step process occurring within the enzyme's active site: rsc.org

Nitrene Formation: The enzyme's iron-heme cofactor reacts with the organic azide, leading to the extrusion of N₂ and the formation of a highly reactive iron-nitrene intermediate.

Hydrogen Atom Abstraction (HAA): The iron-nitrene intermediate abstracts a hydrogen atom from the δ-C–H bond of the substrate, generating a carbon-centered radical and a hydroxylated iron species.

Radical Rebound: The carbon radical rapidly "rebounds" onto the nitrogen, forming the new C-N bond and closing the five-membered pyrrolidine ring.

The remarkable enantioselectivity of these enzymatic reactions is attributed to the highly organized environment of the enzyme's active site. rsc.org The specific mutations introduced during directed evolution create a chiral pocket that binds the substrate in a specific orientation. This pre-organization ensures that the HAA and radical rebound steps occur on only one face of the prochiral center, leading to the formation of a single enantiomer. For example, the P411-PYS-5149 variant can produce various 2-arylpyrrolidines with excellent enantiomeric ratios. thieme-connect.de

| Enzyme Variant | Substrate Precursor | Product | Yield | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| P411-PYS-5149 | (4-azidobutyl)benzene | 2-Phenylpyrrolidine | Up to 74% | Up to 99:1 |

| P411-PYS-5149 | 1-(4-azidobutyl)-4-fluorobenzene | 2-(4-fluorophenyl)pyrrolidine | 67% | 99:1 |

| P411-PYS-5149 | 1-(4-azidobutyl)-4-methylbenzene | 2-(p-tolyl)pyrrolidine | 62% | 98:2 |

Applications of R 1 Boc 3 Phenylpyrrolidine As a Chiral Building Block and Privileged Scaffold

Contributions to Asymmetric Synthesis

The unique stereochemical and structural features of (R)-1-Boc-3-phenylpyrrolidine make it a valuable tool in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule.

Enantioselective Construction of Complex Organic Molecules

The pyrrolidine (B122466) ring is a fundamental structural unit found in a vast number of natural products and pharmaceuticals. nih.gov The enantiomerically pure framework of this compound serves as an excellent starting point for building more complex chiral molecules. One of the key strategies involves the enantioselective functionalization of the pyrrolidine ring.

A notable method is the palladium-catalyzed α-arylation of N-Boc-pyrrolidine, which allows for the synthesis of a wide range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric purity. organic-chemistry.orgnih.gov This methodology relies on the enantioselective deprotonation of the N-Boc-pyrrolidine, followed by transmetalation and coupling with various aryl halides. nih.gov While this demonstrates the functionalization of the parent N-Boc-pyrrolidine, the principles extend to substituted scaffolds like the 3-phenyl derivative, enabling the creation of highly functionalized and stereochemically complex pyrrolidine structures.

Another powerful technique is the palladium-catalyzed asymmetric [3 + 2] cycloaddition of trimethylenemethane (TMM) with imines. nih.govorganic-chemistry.org This reaction, facilitated by novel phosphoramidite (B1245037) ligands, constructs the pyrrolidine ring itself with excellent control over stereochemistry. organic-chemistry.org The resulting substituted pyrrolidines are valuable intermediates for further synthetic transformations, highlighting the importance of building blocks that can lead to such complex scaffolds. nih.gov

Utility as a Chiral Auxiliary and Organocatalyst in Stereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. The pyrrolidine scaffold, particularly C2-symmetrical 2,5-disubstituted pyrrolidines, has been widely used for this purpose. nih.gov While this compound is not C2-symmetric, its rigid conformation can effectively shield one face of a reactive intermediate, guiding the approach of a reagent to the opposite face and thus controlling the stereochemistry of the product.

In the field of organocatalysis, pyrrolidine derivatives are of paramount importance. nih.gov Chiral pyrrolidine-based catalysts are particularly effective in a variety of asymmetric transformations. For instance, pyrrolidine-based chiral quaternary alkylammonium ionic liquids have been developed as highly efficient organocatalysts for asymmetric Michael additions, yielding products with excellent enantioselectivities (>99% ee) and diastereoselectivities under solvent-free conditions. researchgate.netscilit.com These catalysts often feature functional groups at the 2-position, but the principles of stereocontrol can be adapted to scaffolds like 3-phenylpyrrolidine, where the phenyl group can influence the steric environment of the catalytic pocket.

Design of Chiral Ligands for Asymmetric Catalysis (e.g., Henry Reactions)

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and the asymmetric Henry (nitroaldol) reaction is a powerful method for achieving this enantioselectively. mdpi.com This reaction typically employs a chiral catalyst, often a metal complex with a chiral ligand, to control the stereochemical outcome. mdpi.combeilstein-journals.org

Chiral pyrrolidines are privileged scaffolds for the design of such ligands. nih.gov The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, while chiral substituents on the ring create a specific three-dimensional environment around the metal. This chiral pocket dictates how the substrates can bind, leading to the preferential formation of one enantiomer of the product. Copper(II) complexes with chiral nitrogen-containing ligands have proven to be particularly effective catalysts for the asymmetric Henry reaction, affording β-nitroalcohols with high enantiomeric excess. mdpi.combeilstein-journals.org A study on various aldehydes and chiral ligands demonstrated that the choice of ligand is critical for achieving high enantioselectivity, with values reaching up to 91% ee. beilstein-archives.orgnih.gov The this compound framework is an attractive starting point for developing new ligands, where the phenyl group can provide beneficial steric bulk and potential for π-stacking interactions to enhance stereocontrol.

| Ligand Type | Metal | Reaction | Enantiomeric Excess (ee) |

| 2-(pyridin-2-yl)imidazolidin-4-one derivative | Cu(II) | Asymmetric Henry Reaction | 83-91% beilstein-journals.org |

| Bis-oxazoline derivative | Cu(II) | Asymmetric Henry Reaction | 83-91% beilstein-journals.org |

| Aziridine-functionalized organophosphorus compound | Cu(II) | Asymmetric Henry Reaction | >95% mdpi.com |

Medicinal Chemistry and Drug Discovery Applications

The pyrrolidine ring is one of the most common nitrogen-containing non-aromatic heterocycles found in FDA-approved drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry. nih.govunipa.it Its non-planar, three-dimensional structure allows for better exploration of pharmacophore space compared to flat aromatic rings. unipa.itresearchgate.net

Design and Synthesis of Bioactive Molecules Incorporating the Pyrrolidine Moiety

The this compound scaffold has been incorporated into the design and synthesis of various bioactive molecules targeting a range of diseases.

Androgen Receptor (AR) Antagonists: In the search for treatments for castration-resistant prostate cancer (CRPC), a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives were designed and synthesized as novel AR antagonists. nih.gov These compounds, built around a core structure related to this compound, showed potent antitumor effects in preclinical models where existing drugs like bicalutamide (B1683754) were less effective. nih.gov

Neuraminidase Inhibitors: The pyrrolidine core is a key feature in some inhibitors of influenza neuraminidase, an enzyme crucial for the replication of the influenza virus. nih.gov The design of these inhibitors often involves modifying the substituents on the pyrrolidine ring to optimize binding to the enzyme's active site. nih.gov

Neurokinin 1 (NK1) Receptor Antagonists: The NK1 receptor is involved in pain transmission and inflammatory responses, making its antagonists potential therapeutic agents for conditions like migraines and nausea. nih.govnih.gov Small molecule NK1 receptor antagonists often feature a bis-aromatic motif attached to a central scaffold, for which the phenylpyrrolidine structure is a suitable candidate. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrrolidine Analogs

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, systematically exploring how modifying a molecule's structure affects its biological activity. oncodesign-services.comyoutube.com Such studies on pyrrolidine-containing molecules have provided crucial insights for optimizing lead compounds.

In the development of androgen receptor antagonists, SAR studies revealed key structural features for activity. nih.gov It was found that the (2S,3R) configuration of the pyrrolidine ring was optimal for antagonistic activity. nih.gov Furthermore, the introduction of specific substituents, such as an amide group at one position (R1) and a pyridin-3-yl group as the aryl moiety (Q), was effective in reducing undesirable agonistic activity. nih.gov

Similarly, SAR studies on pyrrolidine bis-cyclic guanidine (B92328) compounds as ligands for the melanocortin-3 receptor (MC3R), which is involved in energy homeostasis, identified the specific positions on the scaffold required for full agonist efficacy. nih.gov These studies help medicinal chemists refine molecular designs to enhance potency, selectivity, and pharmacokinetic properties. oncodesign-services.comnih.gov

| Target | Scaffold Modification | Effect on Activity | Reference |

| Androgen Receptor | (2S,3R) configuration on pyrrolidine ring | Favorable for antagonistic activity | nih.gov |

| Androgen Receptor | Addition of amide substituent (R1) | Reduced agonistic activity | nih.gov |

| Androgen Receptor | Addition of pyridin-3-yl group (Q) | Reduced agonistic activity | nih.gov |

| Melanocortin-3 Receptor | Truncation at R1 or R4 positions | Maintained full agonist efficacy | nih.gov |

Development of Therapeutic Agents Targeting Specific Biological Pathways

The unique structural features of this compound make it a valuable starting material for the synthesis of a variety of biologically active molecules. Its rigid pyrrolidine ring and the presence of a phenyl group provide a defined three-dimensional orientation, crucial for specific interactions with biological targets.

Ionotropic Glutamate (B1630785) Receptor Antagonists, including NMDA Receptor Selectivity

Ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, are crucial for excitatory neurotransmission in the central nervous system. researchgate.net Their overactivation can lead to neurotoxicity, implicating them in various neurological disorders. nih.gov Consequently, NMDA receptor antagonists are of significant interest for therapeutic development. rsc.org While the core structure of this compound is a recognized scaffold in medicinal chemistry, its direct application in the synthesis of NMDA receptor antagonists with demonstrated selectivity is not extensively documented in publicly available research. However, related structures, such as substituted cyclopropanecarboxamides, have been explored for their potential as novel NMDA receptor antagonists, demonstrating unique subtype selectivity. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and survival. researchgate.netnih.gov The development of EGFR tyrosine kinase inhibitors (TKIs) has been a major focus in oncology research. mdpi.comnih.gov These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain. The versatility of the this compound scaffold lends itself to the design of molecules that can fit into such binding pockets. However, specific research detailing the use of this compound as a direct building block for the synthesis of EGFR kinase inhibitors is not prominently featured in the scientific literature.

Aspartyl Protease (BACE-1) Inhibitors

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.govutoronto.ca Therefore, BACE-1 inhibitors are a major therapeutic strategy for this neurodegenerative disease. The this compound scaffold has been incorporated into the design of potent BACE-1 inhibitors. Researchers have designed and synthesized a series of BACE-1 inhibitors that incorporate substituted 2-oxopiperazines as P1'-P2' ligands. In this context, the phenylmethyl moiety of structures derived from similar chiral building blocks makes important non-polar interactions within the extended hydrophobic binding site of the enzyme. nih.gov

A study on the design and synthesis of BACE-1 inhibitors with cellular activity highlighted the structure-activity relationship of P1' substituents. While not directly using this compound, the study provides insights into how related pyrrolidine-containing fragments can be optimized for BACE-1 inhibition.

| Compound/Inhibitor | Target | Key Findings |

| Substituted 2-oxopiperazines | BACE-1 | The phenylmethyl moiety derived from a chiral building block engages in non-polar interactions within the enzyme's hydrophobic binding site. nih.gov |

| Hydroxy pyrrolidine inhibitors | BACE-1 | Crystal structures of BACE-1 complexed with hydroxy pyrrolidine inhibitors reveal key binding interactions. mdpi.com |

Class I Phosphoinositide 3-Kinase (PI3Kα) Inhibitors

Class I phosphoinositide 3-kinases (PI3Ks), particularly the p110α isoform (PI3Kα), are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, making PI3Kα a prime target for inhibitor development. nih.gov The strategy of "scaffold hopping" is often employed to discover novel PI3K inhibitors with improved properties. researchgate.net This involves replacing a core molecular structure with a functionally equivalent but structurally different one. While the pyrrolidine scaffold is a common motif in medicinal chemistry, the specific use of this compound in the rational design of PI3Kα inhibitors is not extensively detailed in the available scientific literature.

Glucagon-Like Peptide-1 (GLP-1) Receptor Modulators

The glucagon-like peptide-1 (GLP-1) receptor is a well-established target for the treatment of type 2 diabetes. rsc.org Activation of this receptor leads to enhanced glucose-dependent insulin (B600854) secretion and other beneficial metabolic effects. The development of small-molecule, orally active GLP-1 receptor agonists and positive allosteric modulators (PAMs) is a major goal in diabetes research. nih.govnih.gov These modulators can offer advantages over injectable peptide-based therapies. researchgate.net Although various heterocyclic scaffolds have been investigated for their GLP-1 receptor activity, the direct application of this compound in the synthesis of GLP-1 receptor modulators is not a prominent theme in the current body of scientific literature.

Applications in Neuroscience Research for Neurotransmitter System Exploration

The intricate network of neurotransmitter systems in the brain governs a vast array of physiological and psychological processes. Small molecules that can selectively interact with components of these systems, such as receptors and transporters, are invaluable tools for neuroscience research. They allow for the dissection of neural circuits and the elucidation of the roles of different neurotransmitters in health and disease. The defined stereochemistry and conformation of this compound make it an attractive scaffold for developing probes to explore these systems. However, specific studies detailing its use for creating tools for the exploration of neurotransmitter systems are not widely reported.

Advanced Analytical and Computational Methodologies in R 1 Boc 3 Phenylpyrrolidine Research

Chromatographic Techniques for Chiral Purity and Enantiomeric Excess Determination (e.g., CSP-HPLC)

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the separation and quantification of enantiomers, proving indispensable in the analysis of (R)-1-Boc-3-phenylpyrrolidine. nih.gov This method allows for the accurate determination of chiral purity and enantiomeric excess (ee), which is the measure of the purity of a chiral substance.

The principle of chiral HPLC relies on the differential interaction between the enantiomers of the analyte and the chiral stationary phase, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and widely used. nih.gov These CSPs can operate under various mobile phase conditions, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development. nih.gov For pyrrolidine (B122466) derivatives and other chiral compounds, achieving high enantioselectivity often involves screening different chiral columns and optimizing mobile phase composition, flow rate, and temperature. Successful methods have demonstrated the ability to resolve enantiomers to baseline, allowing for the quantification of enantiomeric excess values exceeding 99%. nih.gov The development of an efficient isocratic normal-phase HPLC method is a common goal, providing reliable quality assessment of the desired enantiomer and quantification of the undesired enantiomeric impurity. researchgate.net

Below is an interactive table summarizing typical parameters for the chiral HPLC analysis of a substituted pyrrolidine.

| Parameter | Condition | Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® IB) | Provides the chiral environment necessary for enantiomeric separation. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Elutes the sample through the column; the ratio is optimized for resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects resolution and analysis time. |

| Column Temperature | 25 °C | Affects the efficiency and selectivity of the separation. |

| Detection | UV at 254 nm | Monitors the elution of the enantiomers based on their UV absorbance. |

| Injection Volume | 10 µL | The amount of sample introduced into the HPLC system. |

Spectroscopic Methods for Mechanistic and Stereochemical Characterization (e.g., ReactIR, NMR, X-ray Diffraction)

Spectroscopic techniques provide deep insights into the synthesis and stereochemical integrity of this compound, from real-time reaction monitoring to definitive structural elucidation.

ReactIR (In-situ Fourier Transform Infrared Spectroscopy): ReactIR is a powerful Process Analytical Technology (PAT) tool that enables the in-situ, real-time monitoring of chemical reactions. mt.commt.com By inserting an attenuated total reflection (ATR) probe directly into the reaction vessel, chemists can track the concentration changes of reactants, intermediates, products, and by-products throughout the course of the synthesis. mt.commdpi.com This provides critical data on reaction initiation, progression, kinetics, and endpoint without the need for offline sampling. mt.com For the synthesis of this compound, ReactIR can monitor key functional group vibrations (e.g., C=O stretch of the Boc-group, N-H bends) to understand the mechanism and optimize process variables like temperature and dosing rates. mt.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an essential tool for structural and stereochemical characterization. While standard ¹H and ¹³C NMR confirm the molecular structure of this compound, more advanced techniques are used to determine stereochemistry and enantiomeric purity. The use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric excess by integrating the corresponding signals in the ¹H NMR spectrum. bham.ac.uk Furthermore, in complex cases where conventional methods like Nuclear Overhauser Effect (NOE) analysis are inconclusive, the measurement of residual dipolar couplings (RDCs) can provide unambiguous stereochemical assignments. researchgate.net

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. For a crystalline compound like this compound or its derivatives, this technique can unambiguously confirm the (R) configuration at the C3 position. In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can serve as an alternative method for stereochemistry determination by comparing experimental powder patterns with those calculated from theoretical models. researchgate.net

This table summarizes the application of these spectroscopic methods in the study of this compound.

| Method | Application | Information Obtained |

|---|---|---|

| ReactIR (in-situ FTIR) | Real-time reaction monitoring | Reaction kinetics, mechanism, identification of intermediates, endpoint determination. mt.com |

| NMR Spectroscopy | Structural and stereochemical analysis | Confirmation of chemical structure, determination of enantiomeric excess (with chiral auxiliaries), and relative stereochemistry. bham.ac.uk |

| X-ray Diffraction | Absolute structure determination | Unambiguous assignment of absolute stereochemistry (R/S configuration), bond lengths, and bond angles. researchgate.net |

Computational Chemistry Approaches for Reaction Mechanism Prediction and Rational Design

Computational chemistry has become a vital partner to experimental synthesis, offering a detailed understanding of reaction mechanisms and enabling the rational design of catalysts and reaction pathways. rsc.org Density Functional Theory (DFT) is a particularly powerful quantum chemical method used to model the synthesis of complex organic molecules like substituted pyrrolidines. researchgate.net

By calculating the energies of reactants, transition states, and products, computational studies can map out the entire energy profile of a reaction. nih.gov This allows researchers to predict the most likely reaction mechanism, identify the rate-determining step, and understand the origins of stereoselectivity. For instance, in the asymmetric synthesis of pyrrolidines, DFT calculations can model the interaction between the substrate, catalyst, and reagents to explain why one enantiomer is formed preferentially. rsc.org These theoretical insights can elucidate the mechanism of key steps, such as Michael additions or cyclizations, involved in forming the pyrrolidine ring. nih.gov

Furthermore, computational approaches support the rational design of new synthetic strategies. By simulating reactions with different substrates or catalysts, chemists can predict the outcome and select the most promising candidates for experimental validation, thereby accelerating the development of more efficient and selective syntheses. rsc.org This predictive power minimizes trial-and-error experimentation, saving time and resources.

The following interactive table illustrates the type of data generated from computational studies on a representative reaction step in pyrrolidine synthesis.

| Reaction Step | Computational Method | Calculated Parameter | Value (kcal/mol) | Interpretation |

|---|---|---|---|---|

| Transition State for C-N bond formation | DFT (B3LYP/6-31G) | Activation Energy (ΔG‡) | +15.2 | The energy barrier that must be overcome for the cyclization to occur. |

| Overall Reaction | DFT (B3LYP/6-31G) | Reaction Energy (ΔG) | -25.7 | The reaction is thermodynamically favorable (exergonic). |

| (R)-enantiomer pathway | DFT (B3LYP/6-31G) | Activation Energy (ΔG‡) | +15.2 | Lower energy barrier, favored pathway. |

| (S)-enantiomer pathway | DFT (B3LYP/6-31G) | Activation Energy (ΔG‡) | +17.8 | Higher energy barrier, disfavored pathway, explaining the enantioselectivity. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-1-Boc-3-Phenylpyrrolidine to achieve high enantiomeric purity?

- Methodological Answer :

- Step 1 : Use tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen to stabilize the amine group during synthesis. This minimizes side reactions and simplifies purification .

- Step 2 : Employ chiral resolution techniques (e.g., chiral chromatography or enzymatic resolution) to isolate the (R)-enantiomer. Monitor enantiomeric excess (ee) using polarimetry or chiral HPLC.

- Step 3 : Validate purity (>98%) via gas chromatography (GC) or LC-MS, as described in reagent catalogs for similar Boc-protected pyrrolidines .

- Safety : Follow protocols for handling hazardous intermediates, including PPE (gloves, masks) and proper waste disposal .

Q. What are the standard protocols for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer :

- Step 1 : Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C and 40°C for 24–72 hours.

- Step 2 : Analyze degradation products using NMR (¹H/¹³C) and mass spectrometry. Focus on Boc-deprotection trends in acidic conditions.

- Step 3 : Cross-reference findings with stability data from structurally analogous compounds (e.g., Boc-protected aminopyrrolidines) to identify common degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Step 1 : Conduct a systematic literature review using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify variables (e.g., assay type, cell lines) causing discrepancies .

- Step 2 : Replicate key studies under controlled conditions, prioritizing assays with conflicting results (e.g., kinase inhibition vs. receptor binding).

- Step 3 : Apply longitudinal analysis (e.g., structural equation modeling) to assess time-dependent effects, as demonstrated in studies resolving paradoxes in behavioral research .

- Data Validation : Use orthogonal techniques (e.g., SPR for binding affinity, in vitro functional assays) to confirm activity .

Q. What advanced spectroscopic techniques are recommended for probing stereochemical integrity in this compound during derivatization?

- Methodological Answer :

- Step 1 : Use X-ray crystallography to confirm absolute configuration of key intermediates.

- Step 2 : Apply circular dichroism (CD) or vibrational CD (VCD) to monitor stereochemical changes during reactions.

- Step 3 : Compare experimental IR/Raman spectra with computational predictions (e.g., DFT) for sensitive detection of enantiomeric impurities .

- Documentation : Adhere to FINER criteria (Feasible, Novel, Ethical) to ensure methodological rigor .

Q. How can researchers design experiments to investigate the role of this compound in modulating protein-ligand interactions?

- Methodological Answer :

- Step 1 : Perform molecular docking simulations using software like AutoDock or Schrödinger to predict binding poses.

- Step 2 : Validate predictions via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants.

- Step 3 : Synthesize analogs with systematic substitutions (e.g., phenyl ring modifications) to establish structure-activity relationships (SAR) .

- Ethical Compliance : Ensure alignment with institutional guidelines for biochemical research, particularly for hazardous intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for this compound in different solvent systems?

- Methodological Answer :

- Step 1 : Re-acquire NMR spectra in deuterated solvents (e.g., CDCl₃, DMSO-d₆) under standardized conditions (temperature, concentration).

- Step 2 : Analyze solvent-induced chemical shift variations using databases like PubChem or NIST Chemistry WebBook .

- Step 3 : Publish raw data and analysis protocols in open-access repositories to facilitate reproducibility, following open science principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products